![molecular formula C19H20N2O3S B2696946 (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 2035001-31-9](/img/structure/B2696946.png)
(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
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Description
(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been explored for its synthesis and chemical properties in various contexts. Research shows interest in azetidinones due to their potential in creating novel chemical entities with significant biological activities. For example, studies have focused on the synthesis of azetidinone derivatives and their subsequent evaluation for different activities. Azetidinones are synthesized through condensation reactions and evaluated for their potential in various biological applications (Kalsi et al., 1990; Nimbalkar et al., 2018).
Biological Activities
Research has demonstrated the compound's relevance in medicinal chemistry, particularly concerning its anti-inflammatory and anti-tubercular properties. For instance, azetidinone derivatives have been evaluated for their anti-inflammatory activities, comparing their efficacy with non-steroidal anti-inflammatory drugs (NSAIDs) and assessing their potential side effects (Kalsi et al., 1990). Additionally, novel derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting significant activity and low cytotoxicity, making them potential candidates for anti-tubercular drug discovery (Nimbalkar et al., 2018).
Polymer Sciences
The compound and its derivatives are of interest in polymer science, especially in the synthesis of copolymers with specific properties. Research includes the synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups, aiming to create well-defined aldehyde-containing copolymers for bioconjugation. This demonstrates the compound's versatility and potential in creating functional materials for various applications (Rossi et al., 2008).
Optical and Electronic Applications
The compound has also been explored for its potential in optical and electronic applications. For example, donor-acceptor substituted thiophene dyes, including derivatives of the compound, have been designed for enhanced nonlinear optical limiting, showing promise for optoelectronic devices and protecting optical sensors (Anandan et al., 2018).
properties
IUPAC Name |
(E)-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(1,3-benzodioxol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(5-3-14-2-4-17-18(10-14)24-13-23-17)20-11-16(21-7-1-8-21)15-6-9-25-12-15/h2-6,9-10,12,16H,1,7-8,11,13H2,(H,20,22)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABLPGUUVJIMCI-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide |
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